Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1196153-97-5) is a pyrazolopyrimidine derivative with the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.20 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and cytotoxic agents. Storage conditions recommend maintaining the compound at 2–8°C under anhydrous conditions to preserve stability .
Properties
IUPAC Name |
ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFACLHRFMDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670666 | |
| Record name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-97-5 | |
| Record name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step processes that include:
- Cyclization of aminopyrazoles with β-dicarbonyl compounds or enaminones.
- Condensation reactions under acidic or microwave-assisted conditions.
- Functional group transformations such as nucleophilic substitution at the 7-position.
- Ester functionalization including aminolysis and hydrolysis.
These methods are designed to efficiently construct the fused heterocyclic framework while introducing the ethyl ester and amino functionalities at precise positions.
Cyclization and Condensation Methods
Condensation of Aminopyrazoles with β-Dicarbonyl Compounds
A key approach involves the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carboxylates with β-dicarbonyl compounds such as ethyl acetoacetate or pentane-2,4-dione in acidic media (e.g., glacial acetic acid). This reaction proceeds via cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core with excellent yields (87–95%) under mild reflux conditions.
| Starting Material | β-Dicarbonyl Compound | Solvent/Conditions | Product Yield (%) |
|---|---|---|---|
| Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl acetoacetate, pentane-2,4-dione | Glacial AcOH, reflux, 3 hr | 87–95 |
This method is notable for its simplicity, high yield, and tolerance of various substituents, enabling the synthesis of diverse derivatives.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the cyclization reactions, reducing reaction times from hours to minutes while maintaining or improving yields. For example, the cyclization of N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamide with chalcones under microwave conditions (120°C, 20 min) efficiently produces 7-aminopyrazolo[1,5-a]pyrimidines.
Advantages of microwave-assisted methods include:
- Shortened reaction times.
- Higher purity of products.
- Potential for solvent-free or green chemistry conditions.
Such approaches are increasingly favored in both academic and industrial settings due to their efficiency and environmental benefits.
Nucleophilic Substitution at the 7-Position
The 7-position of the pyrazolo[1,5-a]pyrimidine ring, when bearing a suitable leaving group such as chlorine, undergoes nucleophilic displacement to introduce amino groups. For example:
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate reacts with hydrazine hydrate in ethanol at room temperature to yield 7-hydrazinyl derivatives.
- Sodium azide can displace chloride at low temperatures (0–5°C) to form 7-azido derivatives.
| Substrate | Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 7-Chloro-5-methyl derivative | NaN₃, DMF | 7-Azido-5-methyl derivative | 0–5°C, 30 min | 80 |
| 7-Chloro derivative | Hydrazine hydrate | 7-Hydrazinyl derivative | EtOH, RT | 75–90* |
*Yield range based on related literature examples.
This nucleophilic substitution is a crucial step for introducing the 7-amino functionality required in this compound.
Ester Functionalization
The ethyl carboxylate group at position 3 can undergo further transformations:
- Aminolysis : Reaction with hydrazine hydrate in ethanol at 50–55°C converts the ester to hydrazide derivatives with high yields (~95%).
- Hydrolysis : Basic hydrolysis (e.g., KOH in ethanol/water) can convert the ester to the corresponding carboxylic acid, although direct examples for this specific compound are less documented.
| Substrate | Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Ethyl 5-methyl derivative | Hydrazine hydrate | 5-Methyl hydrazide | EtOH, 50–55°C, 5 min | 95 |
These modifications allow for further derivatization and functional group manipulation in synthetic sequences.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The C3 ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6 hrs | 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 88% | |
| 1M NaOH, ethanol, 80°C | Sodium 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 92% |
Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Aminolysis and Transesterification
The ester group reacts with amines or alcohols to form amides or alternative esters, respectively.
Aminolysis Example:
Reaction with benzylamine in dichloromethane (DCM) with DCC/DMAP:
\text{C3 ester}+\text{Benzylamine}\rightarrow \text{7 Amino 3 benzylcarbamoyl pyrazolo 1 5 a pyrimidine}\(\text{Yield 78 })\[8]
Transesterification Example:
Methanolysis with sodium methoxide:
\text{C3 ethyl ester}\xrightarrow{\text{NaOMe MeOH}}\text{Methyl 7 aminopyrazolo 1 5 a pyrimidine 3 carboxylate}\(\text{Yield 85 })\[6]
Functionalization of the C7 Amino Group
The primary amine at C7 participates in acylation, alkylation, and condensation reactions.
Acylation:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride (Ac₂O) | 7-Acetamidopyrazolo[1,5-a]pyrimidine-3-carboxylate | 80% | |
| Benzoyl chloride (BzCl) | 7-Benzamidopyrazolo[1,5-a]pyrimidine-3-carboxylate | 75% |
Conditions : Reactions typically occur in pyridine or with triethylamine as a base .
Schiff Base Formation:
Reaction with 4-nitrobenzaldehyde in ethanol:
\text{C7 NH }+\text{Ar CHO}\rightarrow \text{7 4 Nitrobenzylidene amino pyrazolo 1 5 a pyrimidine 3 carboxylate}\(\text{Yield 68 })\[9]
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles.
Pyrimidine Ring Expansion:
Reaction with acetylacetone in acetic acid yields a pyrazolo[1,5-a]diazepine derivative via intramolecular cyclization :
\text{Product 8 Acetyl 7 methylpyrazolo 1 5 a 1 3 diazepine 6 carboxylate}\(\text{Yield 65 })\[7]
Microwave-Assisted Cyclocondensation:
With ethyl acetoacetate under microwave irradiation (120°C, 20 min):
\text{Product Pyrazolo 1 5 a pyrimidine fused with a ketoester side chain}\(\text{Yield 72 })\[4][9]
Cross-Coupling Reactions
Palladium-catalyzed couplings enable introduction of aryl or heteroaryl groups.
Electrophilic Substitution
The pyrimidine ring undergoes halogenation at electron-rich positions.
Biological Activity-Driven Modifications
Derivatives of this compound exhibit kinase inhibitory activity, guiding targeted synthetic efforts:
-
EGFR Inhibition : Introduction of a 4-anilinocrotonoyl group at C3 enhances binding to EGFR’s ATP pocket (IC₅₀ = 12 nM) .
-
Antibacterial Activity : Quaternary ammonium salts derived from the C7 amine show MIC values of 4–16 µg/mL against Staphylococcus aureus .
Green Chemistry Approaches
Recent methods emphasize solvent-free or aqueous conditions:
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized through various methods involving the reaction of 3-aminopyrazoles with electrophilic substrates. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its pharmacological versatility.
Table 1: Synthetic Pathways for this compound
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Michael Addition | α-Azidochalcones + 3-Aminopyrazoles | Mild heating | 65-92% |
| Cyclization | 3-Aminopyrazoles + β-Halovinyl Aldehydes | Reflux in solvent | Variable |
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential as an inhibitor for various enzymes and receptors.
2.1. Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, which is crucial for managing diabetes. For instance, compounds derived from this scaffold showed IC50 values ranging from 15.2 µM to 201.3 µM, indicating strong potential as therapeutic agents for diabetes management compared to acarbose (IC50 = 750 µM) .
Table 2: Inhibitory Activity Against α-Glucosidase
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 15.2 ± 0.4 | Most potent |
| Acarbose | 750 ± 1.5 | Standard reference |
2.2. Anticancer Potential
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine derivatives have also shown promise in cancer treatment. A study evaluated their antiproliferative effects across various cancer cell lines, revealing significant growth inhibition rates . The compound exhibits dual inhibition properties against CDK2 and TRKA kinases, which are critical targets in cancer therapy.
Table 3: Anticancer Activity Across Cell Lines
| Compound | Mean GI (%) | Target Kinases |
|---|---|---|
| Derivative A | 43.9% | CDK2, TRKA |
| Control | Variable | N/A |
Therapeutic Applications
The therapeutic applications of this compound are broad and include:
- Diabetes Management: Due to its α-glucosidase inhibitory activity.
- Cancer Treatment: As a potential dual inhibitor targeting key kinases involved in tumor growth.
- Neurological Disorders: Some derivatives have shown anxiolytic properties and may be explored for treating anxiety disorders.
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Diabetes Research
A recent investigation synthesized multiple derivatives and evaluated their effectiveness as α-glucosidase inhibitors. The most potent compound exhibited a remarkable reduction in blood glucose levels in diabetic models.
Case Study 2: Cancer Therapeutics
In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents.
Mechanism of Action
The mechanism by which Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Impact of Substituents on Reactivity
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions .
- Halogenated Derivatives (e.g., 4-Cl-Ph) : Improve metabolic stability and lipophilicity, as seen in derivatives like Ethyl 7-(4-chlorophenyl)... (mp 221–223°C) .
Physicochemical Properties and Stability
Spectroscopic Data Comparison
Stability and Functional Group Modifications
- Ester vs. Amide Derivatives: The ester group in Ethyl 7-aminopyrazolo... is prone to hydrolysis, limiting metabolic stability. Replacement with amides (e.g., in kinase inhibitors) improves microsomal stability by 2–3 fold .
- Reduction Products : Ethyl 5,7-dimethylpyrazolo... undergoes NaBH₄ reduction to yield tetrahydropyrazolopyrimidines (71% yield), demonstrating the scaffold’s versatility for generating saturated analogs .
Kinase Inhibition Potential
- B-Raf Inhibitors: Pyrazolo[1,5-a]pyrimidine-3-carboxylates are explored as B-Raf inhibitors. The ester moiety in Ethyl 7-aminopyrazolo... may be replaced with amides to enhance ATP-binding pocket interactions .
- Cytotoxicity : Derivatives like Ethyl 7-(4-chlorophenyl)... exhibit cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range .
Comparative Bioactivity
Biological Activity
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrazolo-pyrimidine structure characterized by the presence of an amino group at the 7-position and a carboxylate at the 3-position. Its molecular formula is C₉H₁₀N₄O₃, with a molecular weight of approximately 206.20 g/mol. The compound also contains hydroxyl and amino functional groups, which contribute to its diverse biological activities .
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anticancer properties. A study evaluated various derivatives for their inhibitory effects on cancer cell lines, revealing that certain compounds demonstrated IC50 values in the low micromolar range against multiple cancer types. For instance, one derivative showed potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Anti-Inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell models. Additionally, docking studies suggest that it may interact with key signaling pathways involved in inflammation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it was found to effectively inhibit α-glucosidase with IC50 values significantly lower than those of standard drugs like acarbose. This suggests potential applications in managing conditions such as diabetes through enzyme inhibition .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been explored to enhance yield and purity:
- Condensation Reactions : Using β-dicarbonyl compounds with aminopyrazoles.
- Functionalization : Post-synthesis modifications to introduce different substituents that may enhance biological activity.
- Optimization Techniques : Employing different solvents and catalysts to improve reaction efficiency and product yield .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Advanced
- Solvent optimization : Ethanol:water mixtures enhance solubility of polar intermediates while facilitating precipitation of final products .
- Catalyst screening : KHSO4 in aqueous ethanol improves cyclocondensation efficiency (83–96% yield) compared to acetic acid .
- Stepwise monitoring : TLC or HPLC tracks reaction progress to isolate unstable intermediates (e.g., enaminones) before degradation .
How to design experiments to assess kinase inhibition potential?
Q. Advanced
- Targeted assays : Use B-Raf or PI3Kδ kinase assays with ATP competition protocols (IC50 determination via fluorescence polarization) .
- Structural analogs : Compare activity of 7-amino vs. 7-trifluoromethyl derivatives to identify substituent effects on binding affinity .
- Molecular docking : Model interactions with kinase active sites (e.g., hydrophobic pockets for cyclopropyl/trifluoromethyl groups) .
How to optimize substituent effects for structure-activity relationship (SAR) studies?
Q. Advanced
- Electronic modulation : Replace ester groups with carboxamides or heterocycles to enhance potency (e.g., 2-carboxylate → pyridine substitution improves B-Raf inhibition) .
- Steric profiling : Introduce bulky groups (e.g., cyclopropyl) at position 5 to evaluate steric hindrance on target binding .
- Bioisosteric swaps : Replace fluorine with chlorine or methoxy groups to balance lipophilicity and metabolic stability .
What computational tools predict feasible synthetic routes?
Q. Advanced
- Retrosynthetic AI : Tools like Pistachio or Reaxys propose one-step routes using cyclocondensation templates and precursor scoring (e.g., relevance heuristic ≥0.01 plausibility) .
- DFT calculations : Simulate reaction pathways (e.g., transition states in microwave-assisted cyclization) to optimize energy barriers .
How to address low yields in halogenation reactions?
Q. Advanced
- Regioselective control : Use NBS (N-bromosuccinimide) in DMF at 0°C to brominate position 7 selectively, avoiding di-substitution .
- Catalytic systems : Pd/C or CuI enhances coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
How to validate biological activity against cancer cell lines?
Q. Advanced
- In vitro cytotoxicity : MTT assays on HeLa or MCF-7 cells with IC50 dose-response curves (e.g., 10–100 µM range) .
- Apoptosis markers : Flow cytometry for caspase-3/7 activation confirms mechanism (e.g., 2–3-fold increase vs. controls) .
What methods characterize isomerization in solution?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
